ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 203123-01-7
VCID: VC11492101
InChI: InChI=1S/C16H21N3O2/c1-5-21-15(20)13-10-18-19(14(13)17)12-8-6-11(7-9-12)16(2,3)4/h6-10H,5,17H2,1-4H3
SMILES:
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36 g/mol

ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate

CAS No.: 203123-01-7

Cat. No.: VC11492101

Molecular Formula: C16H21N3O2

Molecular Weight: 287.36 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate - 203123-01-7

Specification

CAS No. 203123-01-7
Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
IUPAC Name ethyl 5-amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C16H21N3O2/c1-5-21-15(20)13-10-18-19(14(13)17)12-8-6-11(7-9-12)16(2,3)4/h6-10H,5,17H2,1-4H3
Standard InChI Key DKQVQLQOJLKTCG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(C)(C)C)N

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, ethyl 5-amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylate, reflects its core structure: a pyrazole ring substituted at position 1 with a 4-tert-butylphenyl group and at position 4 with an ethyl carboxylate moiety. Its molecular formula, C16H21N3O2\text{C}_{16}\text{H}_{21}\text{N}_{3}\text{O}_{2}, corresponds to a molecular weight of 287.36 g/mol. Key identifiers include:

PropertyValue
CAS No.203123-01-7
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(C)(C)C)N
InChIKeyDKQVQLQOJLKTCG-UHFFFAOYSA-N
PubChem CID10637028

The tert-butyl group at the phenyl ring’s para position enhances steric bulk and lipophilicity, which may improve membrane permeability in biological systems .

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction studies of analogous pyrazole derivatives reveal planar pyrazole rings (mean deviation: 0.008 Å) with dihedral angles of 84.3° between the pyrazole and phenyl rings . The tert-butyl group adopts a staggered conformation, minimizing steric clashes. Hydrogen bonding between the amino group and carboxylate oxygen may stabilize the crystal lattice, as observed in related structures .

Synthesis and Production

Laboratory Synthesis

The compound is synthesized via cyclocondensation of 4-tert-butylphenylhydrazine with ethyl acetoacetate in ethanol under reflux . The reaction proceeds through hydrazone formation, followed by cyclization to yield the pyrazole core. Purification via recrystallization or column chromatography achieves ≥95% purity.

Key Reaction Steps:

  • Hydrazone Formation:
    4-tert-butylphenylhydrazine+ethyl acetoacetateHydrazone intermediate\text{4-tert-butylphenylhydrazine} + \text{ethyl acetoacetate} \rightarrow \text{Hydrazone intermediate}

  • Cyclization:
    Acid or base catalysis induces ring closure, forming the pyrazole scaffold.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes solvent recovery and catalytic efficiency. Continuous flow reactors may enhance yield (projected ≥85%) while reducing waste . Green chemistry principles advocate for biodegradable solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts to align with sustainability goals.

Physicochemical Properties

  • Solubility: Limited aqueous solubility (<1 mg/mL at 25°C) due to the hydrophobic tert-butyl group. Soluble in DMSO, ethanol, and dichloromethane.

  • Stability: Stable under ambient conditions but photosensitive; storage in amber vials at 2–8°C is recommended.

  • Lipophilicity: Calculated logP ≈ 3.2, favoring passive diffusion across biological membranes .

Research Trends and Future Directions

Recent studies focus on:

  • Structural Optimization: Introducing fluorinated substituents to improve bioavailability.

  • Nanocarrier Delivery: Liposomal formulations to enhance aqueous solubility and target specificity.

  • Computational Modeling: QSAR studies to predict off-target effects and optimize selectivity.

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